molecular formula C12H18N2 B13274193 2-Methyl-5-(piperidin-2-yl)aniline

2-Methyl-5-(piperidin-2-yl)aniline

Cat. No.: B13274193
M. Wt: 190.28 g/mol
InChI Key: MJZWHZFZLUUHGH-UHFFFAOYSA-N
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Description

2-Methyl-5-(piperidin-2-yl)aniline is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(piperidin-2-yl)aniline typically involves the reaction of 2-methyl-5-nitroaniline with piperidine under specific conditions. The nitro group is reduced to an amine group, resulting in the formation of the desired compound. Common reagents used in this process include hydrogen gas and a suitable catalyst such as palladium on carbon (Pd/C).

Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-5-(piperidin-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the piperidine ring or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic ring or the piperidine moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst is frequently used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-Methyl-5-(piperidin-2-yl)aniline has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(piperidin-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 2-Methyl-5-(piperidin-2-yl)pyridine
  • 2-Methyl-5-(piperidin-2-yl)phenol
  • 2-Methyl-5-(piperidin-2-yl)benzene

Comparison: Compared to these similar compounds, 2-Methyl-5-(piperidin-2-yl)aniline exhibits unique properties due to the presence of the aniline group. This functional group can significantly influence the compound’s reactivity, biological activity, and potential applications. The specific arrangement of the piperidine and aniline moieties also contributes to its distinct characteristics.

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

2-methyl-5-piperidin-2-ylaniline

InChI

InChI=1S/C12H18N2/c1-9-5-6-10(8-11(9)13)12-4-2-3-7-14-12/h5-6,8,12,14H,2-4,7,13H2,1H3

InChI Key

MJZWHZFZLUUHGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2CCCCN2)N

Origin of Product

United States

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